Timolol maleate
Overview
Description
Synthesis Analysis
The synthesis of Timolol Maleate involves taking a cyclic compound as a solvent, where amine diol and benzaldehyde generate an oxazole product by cyclization. The Timolol Maleate intermediate is obtained after distillation .Molecular Structure Analysis
Timolol Maleate has a molecular formula of C13H24N4O3S.C4H4O4 and a molecular weight of 432.49 .Chemical Reactions Analysis
Timolol Maleate was subjected to stress conditions of hydrolysis (including alkaline, acidic, and thermal hydrolysis) and oxidation .Physical And Chemical Properties Analysis
Timolol Maleate is soluble in DMSO at 70 mg/mL . It is stored at room temperature (between 15-30° C or 59-86° F) away from moisture, heat, and direct light in a tightly closed container .Scientific Research Applications
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Stability-Indicating Micellar Liquid Chromatographic Method
- Application Summary : This method is used for the quantitative determination of Timolol Maleate ™ in the presence of its degradation products .
- Methods of Application : An isocratic, rapid and mobile phase saving the micellar LC method was developed with a BioBasic phenyl column and a micellar mobile phase composed of 0.1 M sodium dodecyl sulfate, 10% of 1-propanol and 0.1% of triethylamine in 0.035 M ortho-phosphoric acid .
- Results or Outcomes : The method has been validated according to the International Conference on Harmonisation guidelines. The method is successfully applied for the determination of TM in bulk powder and pharmaceutical dosage form .
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Formulation and Evaluation of Buccal Patches
- Application Summary : The investigation is concerned with the formulation and development of controlled release mucoadhesive buccal patch of Timolol Maleate using natural and synthetic polymers .
- Methods of Application : Natural polymer such as Chitosan and Synthetic polymers such as HPMC K15M and Eudragit RL100 were used to formulate the buccal patches .
- Results or Outcomes : From all the prepared formulations, F6 showed good drug release characteristic. Drug release from the patches follows desire controlled release phenomenon as needed in buccoadhesive drug delivery .
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Niosomal Formulations for the Treatment of Glaucoma
- Application Summary : Timolol Maleate is used worldwide as a standard drug to reduce the intraocular pressure .
- Methods of Application : It is a beta-adrenergic blocker and is non-selective for beta-1 and beta-2 adrenergic receptors. It prevents the production of aqueous humor content and thus lowering the pressure in eye .
- Results or Outcomes : The niosomal formulations of Timolol Maleate have been developed and investigated for the treatment of glaucoma .
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Electrically Atomised Formulations for Direct and On-Demand Surface Coating
- Application Summary : The coating process was operational based on ejected droplet charge and glaucoma drug Timolol Maleate was used to demonstrate surface coating optimisation .
- Methods of Application : The process involves the use of electrically atomised formulations of Timolol Maleate .
- Results or Outcomes : The process demonstrated bio-surface permeation properties and various kinetic models .
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Efficacy and Safety of Timolol Maleate 0.5% Microdrops
- Application Summary : This research evaluates the efficacy and safety of Timolol Maleate 0.5% microdrops administered with the Nanodropper® .
- Methods of Application : The study examines if 12.5 μL timolol maleate 0.5% microdrops dispensed with the Nanodropper® provide non-inferior intraocular pressure (IOP) reduction compared to conventional, 28 μL drops in open-angle glaucoma (OAG) and ocular hypertension (OHT) patients .
- Results or Outcomes : The results of this study are not yet published .
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Transdermal Patches of Timolol Maleate
- Application Summary : This research is about the design and evaluation of transdermal patches of Timolol Maleate .
- Methods of Application : The study involves the formulation of a matrix-type transdermal patch for the management of hypertension .
- Results or Outcomes : The optimized formulation showed a decrease in blood pressure from 158.53 ± 0.39 to 128.91 ± 0.50 mmHg in in-vivo studies performed on rats .
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Treatment of Superficial Infantile Hemangiomas
- Application Summary : Timolol Maleate 0.5% hydrogel has been used for the treatment of superficial infantile hemangiomas in the periorbital area .
- Methods of Application : The method involves the topical application of Timolol Maleate 0.5% hydrogel .
- Results or Outcomes : The specific results or outcomes of this application are not mentioned in the source .
Safety And Hazards
Future Directions
Timolol Maleate is indicated for treating heart attacks and hypertension orally, and for treating glaucoma topically by reducing aqueous humor production through blockage of the β-receptors on the ciliary epithelium . It is usually applied to the eyes once or twice a day at uniformly spaced time intervals . The dose may be increased or decreased based on the patient’s response .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMANUAADYWEA-NWASOUNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33305-95-2, 26839-75-8 (Parent) | |
Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (2:1) (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33305-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Timolol maleate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026921175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3047504 | |
Record name | Timolol maleate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Timolol maleate | |
CAS RN |
60469-65-0, 26921-17-5 | |
Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60469-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Timolol maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26921-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Timolol maleate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026921175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bimatoprost mixture with timolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060469650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Timolol maleate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole monomaleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIMOLOL MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8Y54F701R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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